N-Benzylidene-2-propynylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-N-prop-2-ynylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-2-8-11-9-10-6-4-3-5-7-10/h1,3-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPOHBCBQQCLOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400248 | |
| Record name | N-Benzylidene-2-propynylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57734-99-3 | |
| Record name | N-Benzylidene-2-propynylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance Within Propargylamine Chemistry
The importance of N-benzylidene-2-propynylamine is intrinsically linked to its identity as a member of the propargylamine (B41283) family. Propargylamines are organic compounds that contain a propargyl group (HC≡C-CH₂−) attached to a nitrogen atom. This moiety is highly significant in organic synthesis and medicinal chemistry due to its inherent reactivity and versatility. tandfonline.comnih.gov The terminal alkyne of the propargyl group is a key functional handle, enabling a wide array of chemical transformations, most notably in "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. orgsyn.org
Propargylamines are considered crucial building blocks for the construction of various nitrogen-containing heterocyclic compounds, such as thiazoles, pyrroles, and pyridines, which are core structures in many biologically active molecules. beilstein-journals.orgkcl.ac.uk The reactivity of the propargylamine unit allows for its participation in numerous cyclization and multicomponent reactions, providing efficient pathways to complex molecular architectures. tandfonline.comkcl.ac.uk
This compound serves as a protected or masked form of propargylamine. The imine linkage can be hydrolyzed under specific conditions to release the primary amine, or the entire molecule can be used in reactions where the imine functionality directs or participates in the transformation. This dual functionality enhances its utility as a synthetic intermediate, fitting within the broader strategy of using propargylamine derivatives to access diverse chemical structures. lookchem.com
Interdisciplinary Relevance in Chemical Research
Direct Condensation Approaches
Direct condensation is a straightforward and widely employed method for the synthesis of this compound. This approach involves the reaction of an amine with a carbonyl compound, typically an aldehyde or ketone, to form an imine.
Reaction of Propargylamine with Benzaldehyde (B42025)
The direct reaction between propargylamine and benzaldehyde is a primary method for synthesizing this compound. This condensation reaction forms the characteristic imine bond (C=N) of the target molecule. The process can be facilitated by the use of a dehydrating agent or by azeotropic removal of water to drive the reaction equilibrium towards the product.
In a typical procedure, propargylamine and benzaldehyde are reacted in a suitable solvent. The water formed during the reaction is removed to enhance the yield of the imine. This method is foundational and serves as a basis for more optimized synthetic routes.
Magnesium Sulfate-Mediated Syntheses
To improve the efficiency of the direct condensation, a dehydrating agent such as anhydrous magnesium sulfate (B86663) is often employed. prepchem.comgoogleapis.comsoton.ac.uk Magnesium sulfate readily absorbs the water produced during the reaction, thereby shifting the equilibrium towards the formation of this compound.
A specific example of this method involves stirring a solution of propargylamine and benzaldehyde in a solvent like benzene (B151609) with magnesium sulfate at room temperature. prepchem.com After a short reaction time, the magnesium sulfate is filtered off, and the solvent is removed, often through azeotropic distillation to ensure complete removal of water. prepchem.com The resulting crude product can then be purified by distillation to yield pure N-benzylidene-2-propyn-1-amine. prepchem.com
| Reactant 1 | Reactant 2 | Dehydrating Agent | Solvent | Reaction Conditions | Product | Boiling Point |
|---|---|---|---|---|---|---|
| Propargylamine (13.8 g) | Benzaldehyde (26.5 g) | Magnesium Sulfate (10 g) | Benzene (75 ml) | Room temperature, 30 minutes | N-benzylidene-2-propyn-1-amine | 64°-66° C (0.2 Torr) |
Alkylation and Substitution Reactions in Propargylamine Synthesis
Propargylamine, a key precursor for this compound, can be synthesized through various alkylation and substitution reactions. revmaterialeplastice.ro These methods involve the introduction of the propargyl group onto an amino functionality.
Propargyl Methanesulfonate (B1217627) and Ammonia (B1221849) Reactions
A significant method for producing propargylamine compounds involves the reaction of propargyl methanesulfonate with ammonia. google.com This reaction is often carried out in the presence of an aromatic aldehyde, such as benzaldehyde, to directly form the corresponding imine, this compound. google.com This process is advantageous as it allows for the selective production of the imine, which can then be hydrolyzed to yield the primary amine if desired. google.com
The reaction is typically conducted in a hydrophobic solvent like toluene (B28343). google.com An aqueous solution of ammonia is mixed with benzaldehyde, and a solution of propargyl methanesulfonate in toluene is added dropwise. google.com The reaction proceeds at a controlled temperature, and upon completion, the organic phase containing the desired this compound is separated and concentrated. google.com This method can produce the target imine in high yield. google.com
| Propargyl Source | Amine Source | Aldehyde | Solvent | Reaction Conditions | Product | Yield |
|---|---|---|---|---|---|---|
| Propargyl Methanesulfonate (36.7 g) | 28% Aqueous Ammonia (166.4 g) | Benzaldehyde (30.6 g) | Toluene (147 g) | 20-25°C, 3 hours | This compound | High |
| Propargyl Methanesulfonate (46.8 g) | 28% Aqueous Ammonia (180 g) | Benzaldehyde (47.0 g) | Toluene (148 g) | 24°C, 7.5 hours (addition), 15 hours (stirring) | This compound | 80% (crude) |
Propargyl Bromide Intermediates
Propargyl bromide is another common and reactive intermediate used in the synthesis of propargylamines and their derivatives. mdpi.comgoogle.comdergipark.org.tr The reaction of propargyl bromide with ammonia can lead to a mixture of mono-, di-, and tri-propargylamines, making it a less selective method for producing the primary propargylamine. google.com
However, propargyl bromide can be effectively used in a one-pot reaction with ammonia and benzaldehyde to synthesize this compound. google.com Similar to the methanesulfonate route, this reaction is performed in a two-phase system, typically with toluene as the organic solvent. google.com The in-situ formation of propargylamine and its immediate reaction with benzaldehyde drives the reaction towards the desired imine product. google.com
Imine-Alkyne Addition Strategies
The addition of alkyne nucleophiles to imines is a powerful and versatile strategy for the synthesis of propargylamines. revmaterialeplastice.ropsu.eduntnu.norsc.org This approach, often catalyzed by transition metals, allows for the direct formation of the C-C bond between the alkyne and the imine carbon. revmaterialeplastice.ropsu.edursc.org
While direct synthesis of this compound via this method starts with pre-formed imines, a highly efficient variation is the three-component coupling reaction (A3 coupling). organic-chemistry.orgresearchgate.netrsc.org In this one-pot reaction, an aldehyde, an amine, and a terminal alkyne are combined in the presence of a catalyst, often a copper or gold salt. organic-chemistry.orgkcl.ac.uk For the synthesis of this compound analogues, this would involve reacting benzaldehyde, an amine, and a terminal alkyne. The reaction proceeds through the in-situ formation of an iminium ion from the aldehyde and amine, which is then attacked by a metal-acetylide species generated from the terminal alkyne and the catalyst. psu.edu This methodology is highly atom-economical and allows for the generation of a diverse range of propargylamine derivatives. organic-chemistry.orgresearchgate.net
Catalytic Approaches to Propargylamines
The most prominent catalytic method for synthesizing propargylamines is the three-component coupling reaction of an aldehyde, an alkyne, and an amine, commonly known as the A³ coupling. rsc.org This reaction provides a direct and elegant route to propargylamines by activating a terminal alkyne's C-H bond. jocpr.com The mechanism involves the in situ formation of an imine or iminium ion from the aldehyde and amine, which then reacts with a metal acetylide intermediate to yield the final propargylamine product. jocpr.com
A variety of transition-metal catalysts have been successfully employed to facilitate this transformation, including those based on copper, silver, gold, and rhodium. researchgate.netcsic.es Copper catalysts are widely used due to their availability and efficiency. For instance, copper(I) bromide (CuBr) has been used as a catalyst in tetrahydrofuran (B95107) (THF) for the model reaction between benzaldehyde, piperidine, and phenylacetylene. jocpr.com Similarly, copper(I) catalysts in ionic liquids have been shown to effectively promote the three-component coupling to generate propargylamines in high yields. researchgate.netrsc.org More advanced systems include silica-grafted imidazolium-based ionic liquids containing copper chloride, which act as heterogeneous catalysts, often in conjunction with microwave irradiation to accelerate the reaction. jocpr.com
Rhodium complexes have also proven to be efficient catalysts. A specific complex, [Rh(μ-Cl)(H)₂(IPr)]₂, catalyzes the one-pot three-component reaction between primary arylamines, aliphatic aldehydes, and triisopropylsilylacetylene, generating a library of novel propargylamines in good to excellent yields (74-97%). csic.es
A direct method for producing this compound involves reacting benzaldehyde and a propargyl source with ammonia. In one patented procedure, benzaldehyde is mixed with an aqueous ammonia solution, to which a toluene solution of propargyl methanesulfonate is added. This process yields a toluene solution of this compound. google.com A similar synthesis using propargyl bromide in toluene has also been described. google.com
| Catalyst System | Reactants | Solvent | Key Features | Yield | Reference |
|---|---|---|---|---|---|
| CuBr | Benzaldehyde, Piperidine, Phenylacetylene | THF | Standard homogeneous catalyst for A³ coupling. | High Conversion | jocpr.com |
| Silica-grafted Imidazolium-CuCl | Aldehydes, Amines, Alkynes | Not specified | Heterogeneous, reusable catalyst; microwave-assisted. | High | jocpr.com |
| [Rh(μ-Cl)(H)₂(IPr)]₂ | Anilines, Aliphatic Aldehydes, TIPS-acetylene | Benzene-d6 | Effective for sterically hindered aldehydes and functionalized anilines. | 74-97% | csic.es |
| No external catalyst | Benzaldehyde, Ammonia, Propargyl methanesulfonate | Toluene/Water | Direct synthesis of the title compound. | 80% (crude) | google.com |
Atom-Economical Synthesis
Atom economy is a central principle in green chemistry, and the synthesis of propargylamines is a prime example of its application. Multicomponent reactions (MCRs), such as the A³ coupling, are inherently atom-economical because the final product incorporates most or all of the atoms from the starting materials, with minimal generation of byproducts. csic.es In many cases, the only byproduct is water, making the process environmentally friendly. ntnu.no
The one-pot nature of these reactions further enhances their efficiency by reducing the need for intermediate separation and purification steps, which saves time, solvents, and energy. csic.es The development of catalytic systems that operate under mild conditions, such as those using base metals like copper or iron, further contributes to the sustainability of these methods. acs.orgorganic-chemistry.org Metal-free approaches have also been developed, representing a significant advance in creating highly atom-economic protocols for propargylamine synthesis. rsc.org
Electrochemical Synthesis Routes
Organic electrosynthesis offers a powerful and green alternative to conventional methods by using electrons as traceless reagents, thereby avoiding toxic and expensive oxidants or reductants. sioc-journal.cn While the direct electrochemical synthesis of this compound is not extensively documented, methods for analogous imines provide a clear precedent.
A reported method details the synthesis of N-benzylidene benzylamine (B48309) from dibenzylamine (B1670424) under electrochemical conditions. sioc-journal.cnsioc-journal.cn The electrolysis was performed at room temperature in an undivided cell using a graphite (B72142) rod as the anode and a platinum plate as the cathode, with ethyl acetate (B1210297) as the solvent and tetrabutylammonium (B224687) perchlorate (B79767) (n-Bu₄NClO₄) as the electrolyte. sioc-journal.cnsioc-journal.cn This approach successfully produced sixteen different N-benzylidene benzylamine compounds with gas chromatography yields as high as 96%. sioc-journal.cnsioc-journal.cn The reaction proceeds under mild conditions, tolerates a wide range of functional groups, and is insensitive to air and moisture. sioc-journal.cnsioc-journal.cn This provides an efficient and economical strategy that could foreseeably be adapted for the synthesis of this compound from appropriate precursors.
Derivatization under Electrochemical Conditions
The imine functionality within N-benzylidene amines is susceptible to further transformation under electrochemical conditions, allowing for the synthesis of diverse derivatives. The study on N-benzylidene benzylamine extended to its derivatization, where 15 different derivative products were prepared with isolated yields reaching up to 86%. sioc-journal.cnsioc-journal.cn This demonstrates that an initial electrochemical synthesis can be followed by subsequent functionalization in a tandem fashion.
The versatility of electrochemical derivatization is also seen in other contexts. For example, propargylamines can react with isothiocyanates to selectively form iminothiazolidines or aminothiazolines under mild conditions, a process that could potentially be mediated electrochemically. researchgate.net Furthermore, electrochemical methods have been developed for creating C–P bonds, enabling the phosphonylation of various organic substrates, including those with amine functionalities. beilstein-journals.org These examples underscore the potential of using electrochemistry to modify this compound and its analogues to access a wider range of complex molecules.
One-Pot Tandem Reactions
One-pot tandem reactions, where multiple transformations occur sequentially in a single reaction vessel, represent a highly efficient synthetic strategy. They simplify procedures, reduce waste, and minimize product loss by avoiding the isolation of intermediates. sioc-journal.cn This approach is particularly valuable for reactions involving unstable intermediates. sioc-journal.cn
Mechanistic Investigations of N Benzylidene 2 Propynylamine Reactions
Proposed Reaction Pathways
Reactions involving N-Benzylidene-2-propynylamine can proceed through several distinct mechanistic pathways, often dictated by the choice of catalyst (such as Brønsted or Lewis acids) and reaction conditions. These pathways frequently involve highly reactive intermediates like carbocations and allenes, which govern the formation of the final products.
The formation of carbocationic intermediates is a key feature in many reactions of propargylic compounds. In the context of this compound, a propargylic carbocation can be generated through the protonation of the alkyne moiety by a Brønsted acid, followed by the departure of a leaving group if one is present, or through activation by a Lewis acid. nih.gov This positively charged intermediate is stabilized by the adjacent π-system of the alkyne.
Once formed, this electrophilic carbocation is susceptible to nucleophilic attack. This pathway is central to various synthetic transformations. For instance, in the presence of a suitable chiral Brønsted acid, a propargylic alcohol can generate a propargylic cation paired with a chiral counter-anion. nih.gov A subsequent nucleophilic attack can then proceed in a stereocontrolled manner, dictated by the chiral environment provided by the anion. nih.gov This strategy is fundamental to the development of asymmetric syntheses using propargylic precursors.
Propargylic systems can exist in equilibrium with their isomeric allene (B1206475) structures. The protonation of an allene can lead to the formation of a carbocation. Theoretical and experimental studies have shown that for the C₃H₅⁺ carbocation, the allyl cation is more stable than the 2-propenyl cation isomer by approximately 21 kJ/mol. stackexchange.com The protonation of allene itself proceeds with a minimal energy barrier to form the 2-propenyl cation. stackexchange.com
This equilibrium is significant in reactions of this compound. Depending on the reaction conditions and the substitution pattern, the molecule can react via the propargyl or the allenyl isomer. For example, in palladium-catalyzed cyclization reactions, propargylamine (B41283) can first form an allenic intermediate, which then undergoes further transformation. mdpi.com This isomerization pathway opens up different modes of reactivity, allowing for the synthesis of diverse products such as 1-azadienes from what was initially a propargylamine. mdpi.com Control over this equilibrium is a critical factor in achieving selectivity for a desired product.
Role of Iminium Cations in Reaction Activation
The imine functional group in this compound plays a pivotal role in its reactivity. The nitrogen atom can be protonated by an acid or coordinated to a Lewis acid, forming a highly electrophilic iminium cation. This activation dramatically increases the susceptibility of the imine carbon to nucleophilic attack. ntnu.nonih.gov
This principle is the cornerstone of the A³ (Aldehyde-Alkyne-Amine) coupling reaction, a powerful method for synthesizing propargylamines. In this three-component reaction, an aldehyde and an amine first combine to form an iminium ion in situ. phytojournal.com A metal acetylide, generated from the terminal alkyne and a metal catalyst (often copper or palladium), then acts as the nucleophile, attacking the iminium ion to form the propargylamine product. phytojournal.comrsc.org
Similarly, for a pre-formed imine like this compound, the generation of an iminium cation activates the molecule for subsequent transformations. This can include additions of various nucleophiles or participation in cycloaddition reactions. The enhanced electrophilicity of the iminium intermediate is a common strategy to facilitate carbon-carbon bond formation under mild conditions. nih.govnih.gov
Stereochemical Considerations and Enantioselective Approaches
Controlling the stereochemistry in reactions of this compound and its derivatives is essential for the synthesis of chiral molecules, which are of great importance in pharmaceuticals and materials science. This involves strategies for creating both axial chirality in allenes and point chirality at stereogenic centers.
Axially chiral allenes are valuable structures in organic synthesis, serving as ligands and key intermediates. rsc.org The conversion of propargylic precursors, including derivatives of this compound, into chiral allenes is a significant synthetic challenge. One of the most direct methods is the Sₙ2' reaction, where a nucleophile attacks the γ-carbon of the propargylic system, leading to a 1,3-rearrangement and the formation of an allene.
Catalytic asymmetric methods have emerged as powerful tools for this transformation. For instance, nickel-catalyzed propargylic substitution reactions have been developed for the synthesis of axially chiral, phosphorus-containing allenes with high enantioselectivity. nih.gov These reactions demonstrate that the axial chirality of the allene product can be controlled by the chiral catalyst, rather than the potential pre-existing chirality of the substrate. nih.gov This catalyst-controlled approach is highly versatile and allows for the construction of a wide array of multi-substituted allenes from readily available propargylic starting materials. nih.gov
Asymmetric induction, where a chiral catalyst or auxiliary directs the formation of a specific stereoisomer, is a fundamental concept in modern organic synthesis. For reactions involving the imine moiety of this compound, chiral catalysts can create a chiral environment around the substrate, forcing reactions to proceed through a lower-energy transition state for one enantiomer over the other.
Chiral phosphoric acids, for example, have been successfully employed as Brønsted acid catalysts in asymmetric Mannich reactions. acs.org In these processes, the catalyst protonates the imine, forming a chiral ion pair with the iminium cation. The chiral counter-anion then shields one face of the imine, directing the nucleophilic attack to the opposite face and resulting in a product with high enantiomeric excess.
The effectiveness of such catalytic systems is highly dependent on the structure of the catalyst, the substrates, and the reaction conditions. A variety of chiral ligands and metal complexes have been developed to achieve high levels of asymmetric induction in reactions such as additions to imines and cycloadditions.
Table of Asymmetric Induction in Mannich-Type Reactions
Below is a summary of representative catalytic systems used in asymmetric Mannich-type reactions involving imines, demonstrating the high levels of enantioselectivity achievable.
| Catalyst/Ligand | Imine Substrate | Nucleophile | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |
| Chiral Phosphoric Acid (CPA) | 3,3-Difluoro-2-aryl-3H-indole | Cyclohexanone | 95 | >25:1 | 98 |
| Cu(I)-DTBM-SEGPHOS | N-Boc-aldimine | α,β-Unsaturated pyrazoleamide | High | High | High |
| Dinuclear Zinc-ProPhenol | N-Boc-imine | 3-Indolinone-2-carboxylate | 98 | 99:1 | 99 |
This table presents data from analogous systems to illustrate the principles of asymmetric induction in reactions involving imine electrophiles. acs.org
Derivatization and Chemical Transformations of N Benzylidene 2 Propynylamine
Cyclization Reactions to Nitrogen-Containing Heterocycles
The strategic placement of the imine and propargyl groups within N-Benzylidene-2-propynylamine facilitates a variety of intramolecular and intermolecular cyclization reactions. These transformations, often mediated by transition metal catalysts, provide efficient routes to five- and six-membered nitrogen-containing heterocycles. The reactivity of the alkyne C-H bond, the carbon-carbon triple bond, and the imine carbon-nitrogen double bond are all exploited in these synthetic strategies.
Pyrroles are fundamental five-membered aromatic heterocycles prevalent in natural products, pharmaceuticals, and materials science. The transformation of this compound and related N-propargyl imines into substituted pyrroles can be achieved through several catalytic methods, including copper- and palladium-mediated processes, as well as metathesis reactions.
Copper catalysts are effective in promoting the synthesis of substituted pyrroles from propargylamine (B41283) derivatives. One prominent strategy involves a tandem reaction sequence that begins with the copper-catalyzed propargylation of β-enamino compounds, followed by alkyne azacyclization and isomerization to yield fully substituted pyrroles. researchgate.net While this method starts from precursors to N-propargyl imines, the core transformation involves the cyclization of an in-situ generated propargylamine derivative.
The mechanism is believed to proceed through the activation of the alkyne by the copper catalyst, which facilitates an intramolecular nucleophilic attack by the enamine nitrogen. This 5-endo-dig cyclization leads to a cyclic intermediate which then undergoes isomerization to furnish the aromatic pyrrole ring. The process is often accelerated by microwave irradiation, significantly reducing reaction times. researchgate.net
Table 1: Copper-Catalyzed Synthesis of Substituted Pyrroles Data based on related tandem reactions leading to pyrrole formation.
| Entry | β-Enamino Compound | Propargyl Acetate (B1210297) | Catalyst | Conditions | Yield (%) |
| 1 | Ethyl 3-anilinobut-2-enoate | 1-Phenylprop-2-yn-1-yl acetate | CuBr | Toluene (B28343), 110°C, 1h (MW) | 93 |
| 2 | 3-Anilino-1-phenylbut-2-en-1-one | 1-Phenylprop-2-yn-1-yl acetate | CuBr | Toluene, 110°C, 1h (MW) | 85 |
| 3 | Ethyl 3-anilinobut-2-enoate | 1-(p-Tolyl)prop-2-yn-1-yl acetate | CuBr | Toluene, 110°C, 1h (MW) | 88 |
Another approach involves the copper-catalyzed reaction of homopropargylic nitroalkanes, which can be converted into valuable 2,3,5-trisubstituted pyrroles. nih.gov This highlights the versatility of copper catalysis in constructing the pyrrole scaffold from precursors containing a propargyl group. nih.gov
Palladium catalysis offers a powerful tool for constructing pyrrole rings from unsaturated precursors. The synthesis of N-sulfonyl- and N-acylpyrroles, for instance, can be achieved from β-amino esters via a ring-closing metathesis strategy, which is then followed by a deprotection-aromatization step. nih.gov For substrates like this compound, palladium catalysts can activate the alkyne moiety, promoting an intramolecular nucleophilic attack from the imine nitrogen.
A plausible mechanism involves the coordination of the Pd(II) catalyst to the alkyne, increasing its electrophilicity. This is followed by an intramolecular attack of the imine nitrogen in a 5-endo-dig fashion to form a vinyl-palladium intermediate. Subsequent protonolysis or reductive elimination and isomerization steps lead to the formation of the aromatic pyrrole ring. nih.gov The specific reaction conditions and ligands employed play a crucial role in the efficiency and selectivity of the cyclization.
Enyne metathesis provides a modern and efficient route for the construction of cyclic compounds. While ring-closing enyne metathesis is a powerful tool for heterocycle synthesis, cross-metathesis can also be employed to build precursors for cyclization. ijpsjournal.com Microwave irradiation has been shown to significantly accelerate these reactions. ijpsjournal.commdpi.com
In the context of this compound, a potential pathway involves an intermolecular enyne cross-metathesis with an alkene, followed by a subsequent ring-closing reaction. For instance, reacting the propargyl imine with an alkene like ethylene in the presence of a ruthenium catalyst (e.g., Grubbs catalyst) could generate a diene-containing imine. This intermediate could then undergo an intramolecular cyclization, such as an aza-electrocyclization, to form a dihydropyrrole, which can then be oxidized to the corresponding pyrrole. Microwave assistance can dramatically shorten reaction times and improve yields for such transformations. mdpi.comnih.gov
The construction of the pyridine (B92270) ring from N-benzylidene imines and alkynes can be accomplished through a sophisticated one-pot sequence involving C-H activation, electrocyclization, and aromatization. nih.gov This methodology allows for the synthesis of highly substituted pyridine derivatives.
The reaction typically employs a rhodium catalyst which first coordinates to the imine nitrogen. This is followed by the oxidative addition of an ortho C-H bond of the benzylidene group to the metal center. The resulting metallacyclic intermediate then undergoes migratory insertion with an alkyne coupling partner. Subsequent reductive elimination generates an azatriene intermediate. This key intermediate then undergoes a 6π-electrocyclization to form a dihydropyridine. Finally, oxidation of the dihydropyridine intermediate, either spontaneously or with an added oxidant, furnishes the aromatic pyridine product. nih.gov
Table 2: Synthesis of Substituted Pyridines via C-H Activation/Cyclization Data based on reactions of α,β-unsaturated N-benzyl aldimines with alkynes.
| Entry | Imine Substrate | Alkyne | Catalyst System | Conditions | Yield (%) |
| 1 | (E)-N-(3-phenylallylidene)-1-phenylmethanamine | Diphenylacetylene | [RhCpCl2]2, AgSbF6, Cu(OAc)2 | t-AmylOH, 110°C | 93 |
| 2 | (E)-N-(3-phenylallylidene)-1-phenylmethanamine | 1-Phenyl-1-propyne | [RhCpCl2]2, AgSbF6, Cu(OAc)2 | t-AmylOH, 110°C | 85 (2:1 rr) |
| 3 | (E)-N-benzylidene-1-phenylmethanamine | Diphenylacetylene | [RhCp*Cl2]2, AgSbF6, Cu(OAc)2 | t-AmylOH, 110°C | 78 |
Generation of Thiazoles and Oxazoles
The propargylamine moiety within this compound also serves as a precursor for the synthesis of five-membered heterocycles containing a second heteroatom, such as sulfur (thiazoles) or oxygen (oxazoles).
For thiazole synthesis , a common method involves the reaction of N-propargylamines with a source of carbon and sulfur. nih.govbeilstein-journals.org For example, reacting N-propargylamines with carbon disulfide (CS₂) can lead to the formation of thiazole-2-thiones via a thermal cyclocondensation. nih.gov Another route involves the reaction with isothiocyanates. This reaction proceeds through the formation of a thiourea intermediate, which then undergoes an intramolecular thia-Michael cyclization to yield 2-iminothiazolidines. beilstein-journals.org Subsequent isomerization or oxidation can lead to the aromatic thiazole ring.
For oxazole synthesis , the cycloisomerization of N-propargylamides is a well-established method. ijpsonline.comresearchgate.net this compound would first need to be converted to the corresponding amide, for example, by acylation following reduction of the imine. The resulting N-propargylamide can then undergo a 5-exo-dig cyclization in the presence of various catalysts, including transition metals like palladium or gold, or under Brønsted acid catalysis. researchgate.netnih.gov The reaction proceeds via activation of the alkyne, followed by intramolecular nucleophilic attack by the amide oxygen, leading to an intermediate that isomerizes to the stable oxazole ring. ijpsonline.com
Access to Imidazoles and Imidazolin-2-ones
The propargylamine moiety within this compound and its derivatives is a key precursor for the synthesis of imidazole and imidazolin-2-one rings, which are prevalent in many biologically active molecules. nih.govresearchgate.net The synthesis of these five-membered heterocycles can be achieved through various catalytic pathways. For instance, multicomponent reactions involving aldehydes, benzyl (B1604629), ammonium acetate, and prop-2-ynylamine, catalyzed by copper ferrite nanoparticles (CuFe2O4NPs), can produce tetrasubstituted imidazole derivatives. nih.gov While direct deaminative coupling of benzylamines with nitriles offers a transition-metal-free route to 2,4,5-trisubstituted imidazoles, the core reactivity of the propargylamine group is central to many cyclization strategies. elsevierpure.com
Imidazolin-2-ones can be synthesized from the corresponding oxazolinones, which can be derived from related starting materials. srce.hrresearchgate.netnih.gov The general strategy involves the reaction of an oxazolinone with an amine, such as ethylenediamine or p-phenylenediamine, to induce ring transformation into the desired imidazolinone. srce.hrresearchgate.net
| Reactants | Catalyst/Reagents | Product | Yield (%) | Reference |
| Aldehydes, Benzil, Ammonium Acetate, Prop-2-ynylamine | CuFe2O4NPs | Tetrasubstituted Imidazoles | Not Specified | nih.gov |
| Benzylamines, Nitriles | KOtBu | 2,4,5-Trisubstituted Imidazoles | Up to 93% | elsevierpure.com |
| Oxazolin-5[4H]-one, Ethylenediamine | 1,4-Dioxane or Pyridine | 1-Aminoethyl-imidazolin-5[4H]-one | Not Specified | srce.hr |
| Oxazolin-5[4H]-one, p-Phenylenediamine | Pyridine, POCl3 | 1-Aminophenyl-imidazolin-5[4H]-one | Not Specified | srce.hr |
Synthesis of Quinoline (B57606) Derivatives
The quinoline scaffold is a fundamental structural motif in medicinal chemistry and materials science. beilstein-journals.orgmdpi.comjptcp.com this compound derivatives are valuable precursors for constructing quinoline rings through various transition-metal-catalyzed cyclization and annulation strategies.
Palladium catalysis offers a powerful tool for the synthesis of heterocyclic compounds from propargylamines. researchgate.netnih.gov Palladium-catalyzed cyclization reactions involving N-propargylamides can lead to the formation of dihydroisoquinolin-1(2H)-one scaffolds through a carbonylative process. nih.gov Although not directly forming quinolines, these reactions demonstrate the utility of palladium in activating the propargyl group for cyclization. More direct approaches involve the annulation of o-iodo-anilines with propargyl alcohols, which yields 2,4-disubstituted quinolines under mild, palladium-catalyzed conditions. organic-chemistry.org The versatility of palladium catalysts is also seen in the cyclization of N-allyl-1H-indole-2-carboxamides, where the choice of palladium catalyst and conditions can selectively functionalize different positions of the indole nucleus. beilstein-journals.org
| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
| N-Propargylamides, Amines | Palladium catalyst, TFBen (CO source) | Amide-containing 3,4-dihydroisoquinolin-1(2H)-ones | Not Specified | nih.gov |
| o-Iodo-anilines, Propargyl alcohols | Palladium catalyst | 2,4-Disubstituted quinolines | Not Specified | organic-chemistry.org |
| Allenamides, Aryl/Vinyl halides | Pd(PPh3)4, Cy2NMe | 3-Methylene-5-aryl-1,2,3,4-tetrahydropyridines | Up to 85% | organic-chemistry.org |
Gold catalysts are particularly effective in activating alkyne functionalities for nucleophilic attack. nih.govnih.govresearchgate.net A gold-catalyzed cascade annulation of propargylic silyl ethers with anthranils provides a regioselective route to 2-aminoquinolines and other derivatives under mild conditions. nih.gov This process proceeds through a sequence involving ring opening, a 1,2-hydride shift, protodeauration, and a Mukaiyama aldol cyclization. nih.gov The high functional group tolerance and scalability of this method highlight its synthetic utility. nih.gov Gold catalysis has also been employed in the annulation of diethynyl N-heterocycles to synthesize complex fused pentalene systems, demonstrating the power of this approach for constructing polycyclic aromatic structures. nih.gov
| Reactants | Catalyst | Product | Key Features | Reference |
| Propargylic silyl ethers, Anthranils | Gold catalyst | 2-Aminoquinolines | Regiospecific, mild conditions, broad functional-group tolerance | nih.gov |
| 6,7-Di(arylethynyl)quinoxalines | Gold catalyst | Quinoxaline-based pentalenes | High temperature (130 °C) required | nih.gov |
Oxidative dehydrogenation is a key step in many quinoline syntheses, serving to aromatize a dihydroquinoline intermediate. beilstein-journals.orgresearchgate.netd-nb.info This transformation can be achieved using various oxidants and catalytic systems. For instance, a carbocatalytic cascade synthesis of polysubstituted quinolines from 2-vinyl anilines and aldehydes involves a final dehydrogenation step. d-nb.info In some mechanisms, an intermediate dihydroquinoline is oxidized to the final quinoline product, regenerating the catalyst in the process. beilstein-journals.org The use of molecular oxygen as a green oxidant is a feature of some modern protocols, often mediated by photocatalysts or heterogeneous catalysts like cobalt oxide. organic-chemistry.org These methods provide an environmentally friendly route to N-heteroaromatics. organic-chemistry.org
| Precursor | Catalyst/Oxidant | Product | Key Features | Reference |
| Dihydroquinoline intermediate (from 2-vinyl anilines and aldehydes) | Oxidized Active Carbon | Polysubstituted quinoline | Metal-free, heterogeneous catalysis | d-nb.info |
| Tetrahydroquinolines | Cobalt Oxide / O2 | Quinolines | Mild conditions, heterogeneous catalyst | organic-chemistry.org |
| Saturated N-heterocycles | Phenalenyl-based photocatalyst / O2 | N-heteroaromatics (including quinolines) | Green oxidant, reusable photocatalyst | organic-chemistry.org |
Formation of Oxazolidinones through Carbonylation Reactions
Oxazolidinones are an important class of heterocycles with significant applications in medicinal chemistry. The synthesis of these compounds can be achieved through the carbonylative cyclization of propargylic amines, utilizing carbon dioxide as a C1 source. nih.govresearchgate.net This approach represents a green and atom-economical pathway to these valuable scaffolds.
Recent research has demonstrated the efficacy of low-nuclear silver nanoclusters (AgNCs) as catalysts for the cyclization of propargylamines with carbon dioxide to afford oxazolidinones. nih.gov Specifically, an alkyne-protected Ag4 nanocluster has shown exceptional catalytic activity for this transformation under mild conditions. nih.gov The reaction proceeds via the simultaneous activation of the propargylamine and CO2 by the silver nanocluster. nih.gov This catalytic system exhibits a high turnover number (TON) and can be recycled multiple times, making it a highly efficient and sustainable method for oxazolidinone synthesis. nih.gov The generality of this method has been demonstrated with various propargylamine substrates, consistently providing high yields of the target products. nih.gov
| Substrate | Catalyst | Conditions | Product | Yield (%) | TON | Reference |
| N-benzylprop-2-yn-1-amine | Ag4 Nanocluster | CO2 (1 atm), 60 °C, 2 h | (Z)-5-benzylidene-3-benzyloxazolidin-2-one | High | 5746.2 | nih.gov |
| Various propargylamine substrates | Ag4 Nanocluster | CO2 (1 atm), 60 °C, 2 h | Corresponding 2-Oxazolidinones | High | Not Specified | nih.gov |
Copper(II)-Substituted Polyoxometalate Systems
The reactivity of this compound and related N-propargyl imines within Copper(II)-substituted polyoxometalate systems is a specialized area of catalysis. While direct studies focusing solely on this compound are not extensively detailed in broad literature, the principles of copper catalysis on propargylamines are well-established. Copper catalysts are known to mediate various transformations of propargylamines, including hydroamination and cycloisomerization reactions. For instance, copper(I) iodide has been shown to be a practical catalyst for the conversion of propargyl imidates into 4-methylene-4,5-dihydrooxazoles. scranton.edu This suggests that copper-based systems, such as those involving polyoxometalates, could potentially activate the alkyne or imine functionalities of this compound to facilitate intramolecular cyclization or intermolecular coupling reactions. The specific role of the polyoxometalate would be to act as a robust, tunable support and potentially as a co-catalyst, influencing the selectivity and efficiency of the transformation. Further research is required to elucidate the specific pathways and products that would result from the reaction of this compound with Copper(II)-substituted polyoxometalate systems.
Pyrrolidine and Bis-pyrrolidine Derivative Synthesis
The synthesis of pyrrolidine rings is a significant goal in organic chemistry due to their prevalence in pharmaceuticals and natural products. This compound is a suitable precursor for constructing this heterocyclic core.
Transition Metal-Catalyzed Carbocyclization
Transition metal catalysis offers a powerful tool for the carbocyclization of N-alkynyl imines to form substituted pyrrolidines. Various catalysts, including rhodium, palladium, and copper, can be employed to facilitate intramolecular cyclization. For example, rhodium-catalyzed [3+2] annulation of cyclic ketimines with alkynes provides a route to highly functionalized indenyl amines, demonstrating the utility of this approach for forming five-membered rings. acs.org While not a direct pyrrolidine synthesis, the principle of cyclizing an imine with an alkyne is central. In the context of this compound, a transition metal catalyst could coordinate to the alkyne, making it susceptible to nucleophilic attack by the imine nitrogen or a carbanion generated elsewhere in the molecule, leading to a 5-membered ring system. The choice of metal and ligands is crucial for controlling the regioselectivity and stereoselectivity of the cyclization.
Stereoselective Alkynyl Enone Cyclization
The stereoselective cyclization involving alkynyl groups and enones can lead to the formation of complex carbocyclic and heterocyclic structures. While direct examples involving this compound are specific, related processes like the Conia-ene-type cyclization of alkynyl ketones are well-documented. nih.govnih.gov In a potential reaction, the enolate derived from an enone could act as a nucleophile, attacking the alkyne of this compound in an intramolecular or intermolecular fashion. The stereoselectivity of such a cyclization would be governed by the catalyst system employed, which could involve cooperative catalysis between a Lewis acid to activate the enone and a transition metal to coordinate with the alkyne. This would create a chiral environment, directing the formation of a specific stereoisomer of the resulting pyrrolidine derivative.
Isoindoline-1,3-dione Derivatives
Isoindoline-1,3-diones, commonly known as phthalimides, are important structures in medicinal chemistry. gsconlinepress.com A common method for their synthesis involves the condensation of phthalic anhydride with a primary amine. gsconlinepress.comsphinxsai.comasianpubs.org To synthesize an isoindoline-1,3-dione derivative from this compound, a two-step sequence would be necessary. First, the imine bond of this compound must be hydrolyzed under acidic conditions to yield benzaldehyde (B42025) and the primary amine, propargylamine. Subsequently, this propargylamine can be reacted with phthalic anhydride in a solvent like glacial acetic acid under reflux to yield N-(prop-2-yn-1-yl)isoindoline-1,3-dione.
The table below summarizes the synthesis of various isoindoline-1,3-dione derivatives from primary amines and phthalic anhydride, a reaction analogous to the second step of the proposed synthesis.
| Amine Reactant | Solvent | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Aminopyridine | Acetic Acid | 4 hours | Not specified | sphinxsai.com |
| 4-Methylamino pyridine | Acetic Acid | 4 hours | Not specified | sphinxsai.com |
| 2-Aminobenzothiazole | Acetic Acid | 4 hours | Not specified | sphinxsai.com |
| Glycine | Glacial Acetic Acid | 8 hours | Not specified | nih.gov |
| N-arylbenzenecarboximidamides | Benzene (B151609) | Not specified | >75% | mdpi.com |
1,3-Dipolar Cycloaddition Reactions
The terminal alkyne functionality in this compound makes it an excellent substrate for 1,3-dipolar cycloaddition reactions, a powerful class of reactions for constructing five-membered heterocycles. organic-chemistry.orgwikipedia.org
Huisgen Cycloaddition Chemistry
The Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a cornerstone of "click chemistry." researchgate.netinterchim.frnih.gov This reaction involves the coupling of a terminal alkyne, such as the one present in this compound, with an azide (B81097) to regioselectively form a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgwikipedia.orgnih.govfu-berlin.de
The reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. interchim.frnih.gov The this compound would serve as the "dipolarophile" in this reaction. When reacted with an organic azide (R-N₃) in the presence of a copper(I) catalyst, typically generated in situ from a copper(II) source like CuSO₄ and a reducing agent like sodium ascorbate, it would yield a 1-(benzylideneamino)methyl-4-substituted-1H-1,2,3-triazole. This transformation provides a highly modular and efficient route to complex triazole-containing molecules. nih.govscribd.com
The table below provides data on typical conditions for CuAAC reactions involving N-propargyl compounds.
| Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Reaction Time | Reference |
|---|---|---|---|---|---|
| N-propargyl diazenecarboxamide | 2-(azidomethyl)pyridine | CuSO₄ / Cu | Not specified | 2-24 hours | researchgate.net |
| N-propargyl diazenecarboxamide | α-azido-ω-aminoalkanes | CuSO₄ | Not specified | Minutes | researchgate.net |
| N-propargyl 1,5-dideoxy-1,5-imino-D-gulitol | Azide-substituted glucose | CuAAC | Not specified | Not specified | nih.gov |
| Generic Terminal Alkyne | Generic Organic Azide | Cu(I) source | Aqueous media | Short | nih.gov |
Isomerization Reactions to 1-Azadienes
Propargylamines, including this compound, can undergo isomerization to form valuable conjugated 1-azadiene intermediates. mdpi.comresearchgate.net These reactions involve the rearrangement of the carbon-carbon triple bond and the adjacent single bonds.
Base-promoted isomerization of propargylamines provides a highly selective route to 1-azadienes. mdpi.comresearchgate.net Research has shown that by carefully selecting the reaction conditions, propargylamines can be selectively converted to 1-azadienes in high yields, avoiding other potential reaction pathways like cyclization. mdpi.comresearchgate.net A plausible mechanism involves the formation of an allenic intermediate through deprotonation-protonation steps, which subsequently undergoes a prototropic shift to yield the thermodynamically more stable conjugated 1-azadiene. mdpi.com
A study on the selective transformations of propargylamines demonstrated that various substituted N-arylpropargylamines could be efficiently isomerized to their corresponding 1-azadienes using tetrabutylammonium (B224687) acetate (Bu₄NOAc) as a promoter in acetonitrile (CH₃CN) at 80 °C. mdpi.com The reaction shows excellent tolerance for both electron-donating and electron-withdrawing groups on the aromatic rings, consistently affording the 1-azadiene products in high yields. mdpi.comresearchgate.net
Table 1: Base-Promoted Isomerization of Substituted Propargylamines to 1-Azadienes mdpi.com
General Reaction Conditions: Propargylamine (0.1 mmol), Bu₄NOAc (0.2 mmol), CH₃CN (2.0 mL), 80 °C, 12 h.
| Entry | R¹ (Substituent on Aniline (B41778) Ring) | R² (Substituent on Aldehyde Ring) | Product (1-Azadiene) | Yield (%) |
| 1 | H | H | 3a | 91 |
| 2 | 4-Me | H | 3b | 93 |
| 3 | 4-tBu | H | 3c | 89 |
| 4 | 4-Ph | H | 3d | 85 |
| 5 | 4-OMe | H | 3e | 88 |
| 6 | 4-F | H | 3f | 92 |
| 7 | 4-Cl | H | 3g | 90 |
| 8 | 4-Br | H | 3h | 87 |
| 9 | 3-Me | H | 3i | 91 |
| 10 | 2-Me | H | 3j | 81 |
| 11 | H | 2-Naphthyl | 3k | 86 |
The resulting 1-azadienes are versatile synthetic intermediates that can be used in various cycloaddition reactions and other transformations to construct functionalized heterocyclic compounds. researchgate.net
Applications of N Benzylidene 2 Propynylamine and Its Derivatives in Advanced Synthesis
Precursors in Complex Molecule Synthesis
The unique bifunctionality of N-benzylidene-2-propynylamine allows it to participate in a wide array of chemical transformations, making it an important intermediate for constructing intricate molecular architectures. lookchem.com Its derivatives are frequently employed in the synthesis of fine chemicals, pharmaceuticals, and natural products. sioc-journal.cn
Pharmaceutical Compound Intermediates
Propargylamines, the class of compounds to which this compound belongs, are recognized as crucial building blocks in medicinal chemistry. kcl.ac.uk They are particularly useful in the synthesis of heterocyclic compounds, which form the core structures of many biologically active molecules. lookchem.comkcl.ac.uk The versatile reactivity of this compound makes it a valuable starting material for developing new pharmaceutical agents. lookchem.comhuatengsci.com
Research has demonstrated the utility of N-benzylidene derivatives in creating complex heterocyclic systems with therapeutic potential. For instance, new N-benzylidene derivatives of 3-amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine have been synthesized and evaluated for their cytotoxic activities against various human tumor cell lines. nih.gov Some of these compounds exhibited significant, sub-micromolar cytotoxic effects on cancer cells, identifying them as promising candidates for the development of novel anticancer drugs. nih.gov
Furthermore, derivatives of benzylamines containing a propargyl group are investigated for their applications in treating neurological disorders. The structural framework is valuable for designing drugs that can interact with neurotransmitter systems. For example, related propargylamine (B41283) derivatives have shown a high affinity for sigma (σ) receptors, which are implicated in various central nervous system conditions. mdpi.com The propargylamine group in these molecules often plays a key role by positioning itself within specific cavities of the receptor protein. mdpi.com
| Intermediate Class | Target Compound/Scaffold | Potential Therapeutic Area | Reference |
|---|---|---|---|
| N-Benzylidene Derivatives | Chromeno[2,3-d]pyrimidines | Oncology | nih.gov |
| Substituted Benzylamines | Neurological agents | Neurological Disorders (e.g., depression, anxiety) | |
| Propargylamine Derivatives | Sigma (σ) Receptor Ligands | Central Nervous System Disorders | mdpi.com |
Natural Product Synthesis Strategies
The propynylamine (B8746562) structural motif is present in a variety of biologically active compounds and natural products. researchgate.net Consequently, this compound and its analogs serve as key starting materials in strategies aimed at synthesizing natural products.
A significant application involves the construction of polysubstituted pyrroles. acs.org Pyrroles are a fundamental heterocyclic core found in numerous natural alkaloids. A base-catalyzed cascade reaction between N-propargylamines and activated alkynes provides an efficient, metal-free method to construct these important scaffolds. lookchem.com These synthesized pyrroles can be further converted into 3-pyrrolines, which are known precursors in the synthesis of natural alkaloids. acs.org This strategic use of propargylamine derivatives opens a pathway to complex and biologically significant molecules.
| Synthetic Strategy | Key Intermediate Scaffold | Target Natural Product Class | Reference |
|---|---|---|---|
| Base-catalyzed cascade reaction | Polysubstituted Pyrroles | Alkaloids | lookchem.comacs.org |
| Tandem Enyne Cross Metathesis–Cyclization | Substituted Pyrroles and Pyrrolines | Natural Alkaloids | acs.org |
Role in Materials Science Research
Beyond its applications in pharmaceutical synthesis, this compound is a valuable molecule in materials science. Its derivatives are explored as precursors for creating functional polymers and advanced materials with specific, tailored properties. lookchem.comsolubilityofthings.com
Precursors for Functional Polymers
The terminal alkyne group of this compound is particularly suited for use in "click chemistry," a set of powerful and reliable reactions for constructing complex molecules and materials. nih.govresearchgate.net The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of a click reaction, where an alkyne reacts with an azide (B81097) to form a stable triazole ring. researchgate.net
This reactivity allows for the straightforward incorporation of this compound into polymer backbones or as pendant functional groups. By reacting polymers containing azide groups with this molecule, or by polymerizing monomers derived from it, materials scientists can create functional polymers with precisely controlled structures. nih.govresearchgate.net This approach has been used to synthesize a variety of advanced materials, including hyperbranched polymers and dendrimers, which have applications in drug delivery and biofunctionalization. nih.gov The synthesis of well-defined polymers with pendant functional groups often relies on the combination of controlled polymerization techniques followed by click chemistry modification using alkyne-containing molecules. researchgate.net
| Polymerization/Modification Technique | Resulting Polymer Type | Potential Application | Reference |
|---|---|---|---|
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Poly(triazole)s / Pendent-functionalized polymers | Bioconjugation, Drug Discovery, Smart Coatings | nih.govresearchgate.net |
| Living/Controlled Radical Polymerization & Click Chemistry | Well-defined functional polymers | Photopatterning, Biofunctional Surfaces | researchgate.net |
Ligands for Metal Complexes in Catalysis
In the field of coordination chemistry, this compound and its derivatives can act as ligands, binding to metal ions to form complexes that function as catalysts. lookchem.com The nitrogen atom of the imine group and the π-system of the alkyne can both coordinate with a metal center, leading to the development of novel catalysts for various chemical transformations. lookchem.comresearchgate.net
A prominent example is the formation of ligands for copper-catalyzed reactions. The structure of this compound is related to the building blocks used to create tris((1-benzyl-1H-1,2,3-triazolyl)methyl)amine (TBTA). orgsyn.orgorgsyn.org TBTA is a highly effective "accelerating ligand" for the CuAAC reaction itself. It is synthesized via a click reaction between benzyl (B1604629) azide and tripropargylamine. orgsyn.org The resulting ligand forms a stable complex with copper(I), enhancing its catalytic activity and preventing the formation of undesirable byproducts. orgsyn.org This demonstrates how derivatives of benzyl-functionalized propargylamines are crucial for creating the catalytic systems in which they are often used. The broader importance of nitrogen-containing ligands is well-established, with their metal complexes being essential catalysts for a wide range of cross-coupling reactions. researchgate.net
| Ligand/Derivative | Metal Center | Catalyzed Reaction | Significance |
|---|---|---|---|
| Tris((1-benzyl-1H-1,2,3-triazolyl)methyl)amine (TBTA) | Copper (I) | Azide-Alkyne Cycloaddition (CuAAC) | Accelerates reaction rate and improves efficiency. orgsyn.org |
| Benzylidene aniline (B41778) Schiff bases | Tin (II), Lead (II) | Formation of organometallic complexes | Demonstrates the coordinating ability of the imine moiety. researchgate.net |
| General Nitrogen-containing ligands | Palladium, Copper | Cross-Coupling Reactions | Enables the formation of C-C and C-heteroatom bonds. researchgate.net |
Biological and Medicinal Chemistry Research on N Benzylidene 2 Propynylamine Analogues
Monoamine Oxidase (MAO) Inhibitory Activity
Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes that are critical in the metabolism of monoamine neurotransmitters. researchgate.net Inhibitors of these enzymes, particularly MAO-B, are used to treat symptoms of Parkinson's disease by preventing the degradation of dopamine (B1211576). researchgate.net The propargylamine (B41283) moiety is a well-established feature of irreversible MAO inhibitors, which form a covalent adduct with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. researchgate.net A series of N-benzylidene-2-propynylamine analogues has been synthesized and evaluated for their inhibitory activity against both MAO-A and MAO-B. nih.gov
Selectivity Towards MAO-A and MAO-B Subtypes
The selectivity of MAO inhibitors is a critical factor in their therapeutic application. While MAO-A inhibition is associated with antidepressant effects, selective MAO-B inhibition is sought for treating Parkinson's disease to avoid the "cheese effect" (a hypertensive crisis) linked to MAO-A inhibition. uni-jena.deresearchgate.net
Studies on this compound analogues have revealed compounds with varying degrees of selectivity. For instance, (3,5-Dimethyl-1H-pyrrol-2-ylmethylene)-prop-2-ynyl-amine was identified as a superior selective inhibitor of MAO-A, with a selectivity index (SI) of 58.96. nih.gov Conversely, benzhydrylidene-prop-2-ynyl-amine showed marked selectivity for MAO-B, with a selectivity index of 0.34. nih.gov The compound (3,4-dimethoxy-benzylidene)-prop-2-ynyl-amine was found to be the most potent inhibitor of MAO-B in its series, with an IC₅₀ value of 14 nM. nih.gov
| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity Index (SI) (IC₅₀ MAO-A / IC₅₀ MAO-B) |
|---|---|---|---|
| (3,5-Dimethyl-1H-pyrrol-2-ylmethylene)-prop-2-ynyl-amine | 1680.6 | 99080.1 | 0.017 (MAO-B selective) / 58.96 (MAO-A selective) |
| Benzhydrylidene-prop-2-ynyl-amine | 32 | 94.7 | 0.34 (MAO-B selective) |
| (3,4-Dimethoxy-benzylidene)-prop-2-ynyl-amine | 1040 | 14 | 74.29 (MAO-B selective) |
Structure-Activity Relationships for MAO Inhibition
Structure-activity relationship (SAR) studies provide insight into the molecular features that govern the potency and selectivity of these inhibitors. For this compound analogues, several key structural elements have been identified:
The Benzylidene Moiety : Substitutions on the aromatic ring of the benzylidene group significantly influence activity and selectivity. The presence of two methoxy (B1213986) groups at the 3 and 4 positions, as seen in (3,4-dimethoxy-benzylidene)-prop-2-ynyl-amine, confers high potency for MAO-B. nih.gov In other related scaffolds, such as chromones, a 7-benzyloxy substitution has been found to be highly favorable for potent and selective MAO-B inhibition. researchgate.net
The Imine Moiety : Docking studies suggest that the imine (C=N) bond is crucial for orienting the inhibitor within the hydrophobic pocket of the enzyme's active site. nih.gov This positioning brings the propargyl group into close proximity with the FAD cofactor, which is necessary for the irreversible inhibition mechanism. nih.gov
The Propargylamine Group : This group is the pharmacophore responsible for the mechanism-based inactivation of MAO. researchgate.net The distance between the terminal alkyne and the N5 atom of the FAD cofactor is a determining factor for inhibitory potency. nih.gov Furthermore, N-methylation of the propargylamine nitrogen has been shown to enhance MAO inhibitory activity in related series of compounds. researchgate.net
Cholinesterase Inhibition (AChE and BuChE)
Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the cholinergic system, responsible for hydrolyzing the neurotransmitter acetylcholine. uni-jena.de Inhibitors of these enzymes are a cornerstone in the symptomatic treatment of Alzheimer's disease. uni-jena.denih.gov The development of multi-target-directed ligands that can inhibit both cholinesterases and monoamine oxidases is a modern strategy for addressing the complex pathology of neurodegenerative disorders. nih.govmdpi.com
Analogues incorporating the N-benzylpiperidine moiety alongside a propargylamine group have shown significant potential as cholinesterase inhibitors. mdpi.comnih.gov A series of polyfunctionalized pyridines bearing these motifs were evaluated for their ability to inhibit both AChE and BuChE. mdpi.comnih.gov One of the most potent compounds identified was 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, which exhibited an IC₅₀ of 13 nM for AChE and 3.1 µM for BuChE. nih.gov
| Compound | AChE IC₅₀ (nM) | BuChE IC₅₀ (µM) |
|---|---|---|
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | 13 | 3.1 |
| 2-{[4-(1-benzylpiperidin-4-yl)butyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | 1100 | 0.53 |
| 2-{[4-(1-benzylpiperidin-4-yl)butyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | 1700 | 0.84 |
SAR studies on these dual-function compounds indicate that the linker connecting the benzylpiperidine core to the central pyridine (B92270) ring plays a role in modulating potency and selectivity between the two cholinesterase enzymes. nih.gov
Sigma Receptor Affinity and Modulation
Sigma receptors (σR), with their two main subtypes σ₁R and σ₂R, are recognized as important targets for the development of drugs for various central nervous system disorders. sigmaaldrich.com These receptors are distinct from opioid or other classical neurotransmitter receptors and are involved in processes like neuronal signaling, cognition, and cell survival. mdpi.comsigmaaldrich.com Ligands that bind to sigma receptors often feature a basic nitrogen atom and two hydrophobic regions, a pattern that fits the structure of N-benzylpiperidine derivatives. mdpi.com
Analogues of this compound, particularly those containing an N-benzylpiperidine unit, have been investigated for their affinity towards sigma receptors. mdpi.comnih.gov These studies have identified compounds with high affinity and selectivity for the σ₁R subtype. nih.gov
Structure-Activity Relationships for Sigma Receptor Binding
The affinity of these ligands for sigma receptors is highly dependent on specific structural features:
Linker Length : The length of the alkyl chain connecting the 1-benzylpiperidine (B1218667) moiety to the central heterocyclic ring is a critical determinant of σ₁R affinity. An increase in the linker length from an amino group (n=0) to a butylamino group (n=4) resulted in a progressive increase in human σ₁R affinity. nih.gov The ethylamino linker (n=2) often provides a good balance of potencies.
Substitution on the Propargylamine Nitrogen : The introduction of a methyl group on the nitrogen of the propargylamine substituent can significantly impact affinity. In one series, this modification led to a notable increase in σ₁R affinity. mdpi.com
Substitution on the Central Ring : The presence or absence of a phenyl group on the central pyridine ring can also modulate affinity and selectivity between σ₁R and σ₂R subtypes. mdpi.com
Ligand Design for σ₁R and σ₂R Subtypes
The detailed SAR information allows for the rational design of ligands with selectivity for either σ₁R or σ₂R.
For σ₁R selective ligands , a combination of features has proven effective. The compound 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile emerged as a highly potent and selective σ₁R ligand (Kᵢ = 1.45 nM), with a 270-fold selectivity over the σ₂R subtype. mdpi.com The key features for this high affinity and selectivity are the n=2 linker, the N-methylated propargylamine, and the absence of a phenyl group at the C4 position of the pyridine ring. mdpi.com
For σ₂R selective ligands , a different structural combination is required. While most analogues showed a preference for σ₁R, one compound, 2-{[(1-benzylpiperidin-4-yl)methyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]-4-phenylpyridine-3,5-dicarbonitrile, was found to be two-fold more affine for the rat σ₂R than for the human σ₁R. mdpi.com This suggests that a shorter linker (n=1), combined with a C4-phenyl group and an N-methylated propargylamine, could be a starting point for designing more potent and selective σ₂R ligands. mdpi.com
| Compound | hσ₁R Kᵢ (nM) | rσ₂R Kᵢ (nM) | Selectivity Ratio (Kᵢ rσ₂R / Kᵢ hσ₁R) |
|---|---|---|---|
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | 1.45 | 392 | 270 |
| 2-{[3-(1-benzylpiperidin-4-yl)propyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | 2.97 | >10000 | >3367 |
| 2-{[3-(1-benzylpiperidin-4-yl)propyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | 3.06 | 284 | 93 |
| 2-{[(1-benzylpiperidin-4-yl)methyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]-4-phenylpyridine-3,5-dicarbonitrile | 40.3 | 20.1 | 0.5 |
Potential in Neurological Disorder Treatment Research
The inherent reactivity and structural framework of this compound and its derivatives have positioned them as promising candidates in the research and development of treatments for complex neurological disorders, particularly neurodegenerative diseases like Alzheimer's and Parkinson's disease. The therapeutic strategy often involves a multi-target approach, where a single molecule is designed to interact with several pathological pathways. nih.govfrontiersin.org
A primary focus of research has been the inhibition of monoamine oxidases (MAO), enzymes responsible for the degradation of neurotransmitters such as dopamine and serotonin. mdpi.com Since the activity of MAO-B is elevated in Alzheimer's disease, its inhibition can help preserve neurotransmitter levels and reduce the production of neurotoxic hydrogen peroxide. frontiersin.org The propargylamine moiety is a well-established "warhead" for the irreversible inhibition of flavin-dependent enzymes like MAOs. mdpi.comnih.gov
A study on a series of this compound analogues demonstrated their potent inhibitory activity against both MAO-A and MAO-B. nih.gov By modifying the substituents on the benzylidene ring, researchers were able to modulate the potency and selectivity of these inhibitors. For instance, the introduction of dimethoxy groups led to a significant increase in potency for MAO-B. nih.gov Docking studies have suggested that the imine portion of the molecule orients within a hydrophobic pocket of the enzyme, positioning the reactive propargyl group in close proximity to the FAD cofactor, leading to irreversible inhibition. nih.gov
Beyond MAO inhibition, researchers have created hybrid molecules that combine the propargylamine scaffold with other pharmacophores to tackle multiple aspects of neurodegeneration. nih.gov For example, the compound ASS234 is a multi-target-directed ligand that merges a donepezil (B133215) fragment (for cholinesterase inhibition) with a propargylamine moiety (for MAO inhibition). frontiersin.org Such compounds have shown the ability to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and both MAO isoforms, while also preventing the aggregation of β-amyloid plaques and exhibiting neuroprotective properties. nih.govfrontiersin.org
Furthermore, derivatives incorporating the propargylamine group have been developed to target sigma receptors (σ1 and σ2), which are implicated in various neurological processes and are considered attractive targets for treating neuropathic pain and other disorders. researchgate.netmdpi.com Certain pyridine derivatives bearing a propargylamine substituent have shown high affinity and selectivity for the σ1 receptor, alongside potent inhibition of cholinesterases. researchgate.netmdpi.com
Table 1: MAO Inhibitory Activity of this compound Analogues nih.gov
| Compound | Substituent on Benzylidene Ring | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity Index (SI) for MAO-A |
| 1 | 3,5-Dimethyl-1H-pyrrol-2-yl | 45 | 2660 | 58.96 |
| 2 | Benzhydrylidene | 32 | 95 | 0.34 |
| 10 | 3,4-Dimethoxy | 130 | 14 | 0.11 |
IC₅₀ is the half-maximal inhibitory concentration. The Selectivity Index (SI) is calculated as the ratio of IC₅₀ (MAO-B) / IC₅₀ (MAO-A). A higher value indicates greater selectivity for MAO-A.
Table 2: Multi-target Activity of Representative Propargylamine Derivatives
| Compound | Primary Targets | Key Research Findings | Reference |
| ASS234 | AChE, BuChE, MAO-A, MAO-B | Inhibits cholinesterases and monoamine oxidases; prevents β-amyloid aggregation; shows neuroprotective and antioxidant properties. | frontiersin.org |
| Naphthoquinone 2 | Aβ Aggregation, AChE, MAO-B | Potently inhibits β-amyloid aggregation (IC₅₀ = 3.2 μM), AChE (IC₅₀ = 9.2 μM), and MAO-B (IC₅₀ = 7.7 nM). | acs.org |
| Pyridine Derivative 5 | σ₁R, AChE, BuChE | Exhibits high affinity for the σ₁ receptor (Kᵢ = 1.45 nM) with high selectivity over σ₂R; also shows potent AChE inhibition (IC₅₀ = 13 nM). | researchgate.netmdpi.com |
Kᵢ is the inhibition constant, a measure of binding affinity.
Development as Biological Probes
The same chemical features that make this compound analogues promising therapeutic candidates also enable their use as sophisticated biological probes. These molecules serve as tools to investigate the activity, structure, and function of enzymes and receptors within complex biological systems. nih.govtandfonline.com
The propargylamine group is a key functional element in the design of activity-based protein profiling (ABPP) probes. nih.gov ABPP is a powerful chemical biology technique used to study enzyme activity directly in native biological systems, such as cell lysates or even living organisms. acs.org Probes based on the propargylamine scaffold are designed to specifically target and covalently modify the active site of certain enzymes, most notably flavin-dependent oxidases like MAO. nih.gov
The mechanism involves the enzyme's own catalytic machinery. The FAD cofactor in MAO oxidizes the propargylamine, generating a reactive intermediate that then forms a stable, covalent bond with the enzyme. nih.gov By attaching a reporter tag (like a fluorescent molecule or a biotin (B1667282) handle for purification) to the this compound scaffold via a linker, researchers can visualize or isolate the active enzyme. This allows for the specific detection of catalytically competent enzymes, providing a more accurate picture of biological function than methods that simply measure protein levels. nih.gov Competition experiments using these probes can also be used to screen for new, non-covalent inhibitors and to profile their selectivity across the proteome. nih.gov
Beyond enzyme profiling, ligands with high affinity and selectivity for specific receptors are invaluable as probes for receptor localization and characterization. For instance, analogues designed to bind with high affinity to sigma receptors can be radiolabeled (e.g., with tritium) to serve as radioligands. sigmaaldrich.comnih.gov These radioligands are used in autoradiography studies to map the distribution of sigma receptors in different brain regions, providing insights into their physiological roles and their involvement in disease. nih.gov The development of selective ligands for σ1 and σ2 receptor subtypes is crucial for elucidating the distinct functions of each receptor. sigmaaldrich.com
In essence, this compound derivatives function as molecular explorers, allowing scientists to navigate the intricate landscape of the central nervous system, identify active enzyme populations, and map the distribution of important receptors, thereby accelerating drug discovery and the fundamental understanding of neurological processes. tandfonline.com
Computational and Theoretical Studies of N Benzylidene 2 Propynylamine Systems
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful computational tools used to predict the interaction between a small molecule (ligand) and a macromolecule (enzyme or receptor). nih.govnumberanalytics.com These methods are instrumental in drug discovery and development, offering a virtual screening platform to identify potential drug candidates and to understand their mechanism of action at a molecular level. nih.gov
Enzyme-Ligand Interactions
Similarly, docking simulations of quinoline (B57606) imines with the plasmepsin 2 enzyme of Plasmodium falciparum have been performed to assess their potential as antimalarial agents. sciforschenonline.org The results indicated that these compounds could bind effectively within the active site of the enzyme, forming stable complexes through hydrogen bonding and hydrophobic interactions. sciforschenonline.org In the context of monoamine oxidase (MAO) inhibitors, which often feature a propargylamine (B41283) scaffold, molecular dynamics simulations have been used to study the interactions of inhibitors with the MAO-B enzyme. researchgate.net These simulations have highlighted the importance of specific interactions, such as those with glutamine residues in the active site, for optimal positioning of the inhibitor. researchgate.net
The following table summarizes the findings from a molecular docking study of benzophenone (B1666685) imine derivatives with different conformations of the hERα receptor. rsc.org
| Compound | Binding Affinity (kcal/mol) - Apo Model | Binding Affinity (kcal/mol) - Antagonist Model |
| BI (1)c | -10.5 | -11.2 |
| BI (2)c | -10.8 | -11.5 |
| BI (3)c | -11.1 | -11.8 |
| BI (4)c | -11.4 | -12.1 |
| BI (5)c | -12.0 | -12.7 |
| BI (6)c | -11.7 | -12.4 |
| Estradiol (E2) | -10.2 | -10.9 |
| 4-OHT | -10.0 | -10.7 |
| Data sourced from a computational investigation of benzophenone imine inhibitors. rsc.org |
Receptor Binding Site Analysis
The analysis of receptor binding sites is a critical component of molecular modeling, providing detailed information about the specific amino acid residues involved in ligand binding. sciforschenonline.orgmdpi.com This analysis is crucial for understanding the molecular basis of ligand recognition and for designing new molecules with improved affinity and selectivity. For example, in the study of benzophenone imines with the hERα receptor, the analysis of the binding site revealed that the interactions were primarily hydrophobic in nature. rsc.org
In the case of quinoline imines binding to plasmepsin 2, the binding site was defined based on the location of a known ligand, and key amino acid residues such as Phe 16, Leu 33, Val 78, Ser 79, Ser 215, Gly 216, and Asp 303 were identified as being important for interaction. sciforschenonline.org Similarly, for ligands targeting sigma receptors, molecular docking revealed a binding pocket formed by specific residues including His21, Met59, Phe66, and others, with key roles for Asp29 and Glu73 in stabilizing the compounds in the active site through salt bridges and π-anion interactions. mdpi.com
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. nih.govnrel.govnih.gov These methods provide a fundamental understanding of molecular behavior and are invaluable for interpreting experimental results and predicting chemical phenomena. sns.it
Conformational Analysis
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. imperial.ac.ukmdpi.com Understanding the preferred conformations of a molecule is essential as it can significantly influence its physical, chemical, and biological properties. ethz.ch For flexible molecules like N-Benzylidene-2-propynylamine, computational methods can predict the relative stabilities of different conformers. ethz.ch For instance, studies on 5-benzylimidazolidin-4-one derivatives have shown that the benzylic phenyl group can adopt different orientations relative to the heterocyclic ring, with the most stable conformer often being the one where the phenyl group is located over the heterocycle. ethz.ch The relative energies of these conformers can be calculated using DFT methods, providing insights into the conformational landscape of the molecule. ethz.ch
DFT-Based Electrophilicity Descriptors
DFT provides a framework for defining and calculating various chemical reactivity descriptors, such as electronic chemical potential (μ), chemical hardness (η), and global electrophilicity (ω). rsc.org These descriptors are useful for rationalizing and predicting the course of chemical reactions. psu.edu The electrophilicity index (ω), in particular, quantifies the ability of a molecule to accept electrons and has been successfully used to understand the reactivity of imines and related compounds in various reactions. rsc.orgmdpi.com
For example, in the context of the Povarov reaction, DFT calculations have shown that the electrophilicity of N-aryl imines can be significantly increased by coordination with a Lewis acid, which is crucial for the reaction to proceed. rsc.org The global electrophilicity and nucleophilicity indices for a series of reagents can be calculated and used to classify them as strong or moderate electrophiles or nucleophiles. mdpi.com
The following table presents DFT-calculated electronic chemical potential (μ), chemical hardness (η), global electrophilicity (ω), and global nucleophilicity (N) for a nitrile imine and a dipolarophile, illustrating how these descriptors are used to predict reactivity. mdpi.com
| Reagent | μ (eV) | η (eV) | ω (eV) | N (eV) | Classification |
| Nitrile Imine 5a | -3.29 | 4.81 | 1.12 | 3.39 | Strong Nucleophile, Moderate Electrophile |
| Dipolarophile 6 | -4.01 | 4.14 | 1.94 | 2.52 | Strong Electrophile, Moderate Nucleophile |
| Data sourced from a study on the cycloaddition of nitrile imines. mdpi.com |
Mechanistic Elucidation through Computational Chemistry
Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and reaction pathways that are often difficult to study experimentally. nih.govresearchgate.net For reactions involving propargylamines and imines, computational studies have been instrumental in understanding their reactivity and selectivity.
For instance, the mechanism of monoamine oxidase (MAO) inactivation by propargylamine inhibitors has been investigated using quantum chemical calculations. nih.gov These studies have helped to propose a general mechanism involving the oxidation of the propargylamine by MAO to form a reactive iminium cation. nih.gov Similarly, the mechanism of the Povarov reaction has been elucidated through DFT studies, which have analyzed the potential energy surfaces of different reaction pathways to determine the most favorable one. rsc.org
Computational studies have also been used to understand the regioselectivity of reactions, such as the addition of radicals to imines, by calculating local reactivity indices like the Fukui function. psu.edu These calculations can predict which atom in a molecule is the most susceptible to electrophilic or nucleophilic attack, thus explaining the observed product distribution. psu.edumdpi.com The elucidation of reaction mechanisms through computational methods is crucial for the rational design of catalysts and the optimization of reaction conditions to achieve desired outcomes. researchgate.net
Catalytic Applications Involving N Benzylidene 2 Propynylamine Scaffolds
Organocatalysis in Asymmetric Transformations
There is no available research describing the use of N-Benzylidene-2-propynylamine in organocatalytic asymmetric transformations. In theory, the imine functionality could be a substrate in reactions such as asymmetric Mannich reactions, Strecker reactions, or reductions catalyzed by chiral Brønsted or Lewis acids. The propargyl group could also participate in subsequent cyclizations. However, no such studies have been reported for this specific molecule.
Transition Metal Catalysis in Organic Reactions
While transition metal catalysis is a vast field, specific applications involving this compound are not documented.
Gold-Catalyzed Processes
No gold-catalyzed reactions specifically utilizing this compound have been published. Gold catalysts are well-known to activate alkyne moieties towards nucleophilic attack, often leading to cyclization reactions. google.com Conceptually, a gold catalyst could activate the alkyne of this compound for an intramolecular attack by the imine nitrogen (after hydrolysis or transformation) or an intermolecular reaction, but this remains an underexplored area.
Palladium-Catalyzed Reactions
There are no specific palladium-catalyzed reactions reported for this compound. Palladium catalysis is frequently used for cross-coupling and cyclization reactions. Propargylamines can undergo palladium-catalyzed cyclizations to form heterocycles like quinolines. It is plausible that this compound could serve as a precursor in such reactions, but dedicated studies are absent.
Silver-Catalyzed Cyclizations
No silver-catalyzed cyclizations of this compound are reported in the scientific literature. Silver catalysts, particularly Ag(I) salts, are known to catalyze the cycloisomerization of propargylamines and related enyne systems. These reactions often proceed via a 6-endo-dig cyclization pathway. While related N-propargylated compounds have been studied, this compound itself has not.
Titanium- and Magnesium-Catalyzed Carbocyclizations
Specific research on titanium- and magnesium-catalyzed carbocyclizations of this compound is not available. However, a related study demonstrates the Ti(O-iPr)₄ and EtMgBr-catalyzed carbocyclization of N-allyl-substituted 2-alkynylamines. This reaction proceeds via a regio- and stereoselective pathway to yield methylenepyrrolidine derivatives. The mechanism involves carbometallation followed by cyclization. Although this indicates the potential for related scaffolds to undergo such transformations, it has not been demonstrated for this compound.
Future Directions and Emerging Research Avenues for N Benzylidene 2 Propynylamine
N-Benzylidene-2-propynylamine, a molecule incorporating both an imine and a terminal alkyne, stands as a versatile scaffold in synthetic chemistry. The confluence of these reactive functional groups within a single, relatively simple structure opens up a multitude of possibilities for future research and application. This article explores the emerging research avenues for this compound, focusing on sustainable synthesis, innovative derivatization, and its potential in biology and materials science.
Q & A
Q. What are the key considerations for synthesizing N-Benzylidene-2-propynylamine with high purity and yield?
Synthesis of this compound requires careful optimization of reaction conditions. A typical method involves the condensation of 2-propynylamine with benzaldehyde derivatives under acidic catalysis (e.g., acetic acid). Key parameters include:
- Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and byproduct formation.
- Solvent selection : Polar aprotic solvents like DMF or THF improve solubility of intermediates.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product from unreacted amines or aldehyde residues .
- Validation : Purity should be confirmed via HPLC (>95%) and NMR spectroscopy (e.g., disappearance of aldehyde proton signals at δ 9–10 ppm) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
A multi-technique approach is recommended:
- ¹H/¹³C NMR : Identify imine (C=N) protons (δ 8.2–8.5 ppm) and triple bond signals (C≡C, δ 2.1–2.3 ppm).
- FT-IR : Confirm C≡C stretching (2100–2260 cm⁻¹) and C=N vibrations (1620–1680 cm⁻¹).
- Mass spectrometry (ESI-MS) : Detect molecular ion peaks ([M+H]⁺) and fragmentation patterns to rule out dimerization.
- X-ray crystallography (if crystalline): Resolve stereoelectronic effects on the imine moiety .
Q. How can researchers assess the stability of this compound under varying storage conditions?
Stability studies should include:
- Thermal stability : TGA/DSC analysis to determine decomposition temperatures.
- Light sensitivity : Accelerated degradation under UV/visible light (e.g., 48-hour exposure at 365 nm) with HPLC monitoring.
- Humidity control : Storage at 40°C/75% RH for 4 weeks to assess hydrolysis of the imine bond.
- Solution stability : Monitor absorbance changes (λmax ~250–300 nm) in DMSO or aqueous buffers .
Advanced Research Questions
Q. How can conflicting data on the reactivity of this compound in cycloaddition reactions be resolved?
Discrepancies in reaction outcomes (e.g., [3+2] vs. [4+2] cycloadditions) may arise from:
- Electronic effects : Electron-withdrawing substituents on the benzylidene group favor [3+2] pathways by polarizing the C≡C bond.
- Solvent polarity : High-polarity solvents stabilize zwitterionic intermediates in Huisgen reactions.
- Catalyst screening : Test transition-metal catalysts (e.g., Cu(I), Ru(II)) to modulate regioselectivity.
Q. What strategies can address low reproducibility in catalytic applications of this compound?
Reproducibility issues often stem from:
- Trace moisture : Use molecular sieves or anhydrous solvents to prevent hydrolysis.
- Metal impurities : Pre-treat reaction vessels with chelating agents (e.g., EDTA).
- Kinetic vs. thermodynamic control : Vary reaction time and temperature (e.g., 24 hours at 25°C vs. 2 hours at 80°C) to isolate dominant products.
Q. How can substituent effects on this compound’s bioactivity be systematically studied?
To establish structure-activity relationships (SAR):
- Design : Synthesize derivatives with para-substituted benzyl groups (e.g., -NO₂, -OCH₃, -CF₃).
- Assays :
- Antioxidant activity : DPPH radical scavenging (IC₅₀ values).
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., IC₅₀ via fluorescence polarization).
- Data analysis : Use multivariate regression to correlate Hammett σ values with bioactivity .
Q. What experimental designs are optimal for probing non-covalent interactions in this compound complexes?
- Crystallography : Co-crystallize with host molecules (e.g., cucurbiturils) to visualize π-π or CH-π interactions.
- Spectroscopy :
- Fluorescence quenching : Titrate with electron-deficient aromatics (e.g., nitrobenzene).
- NMR titration : Monitor chemical shift changes in NOESY or ROESY experiments.
- Computational modeling : AIM (Atoms in Molecules) analysis to quantify interaction energies .
Methodological Notes
- Contradictory data : Always cross-validate using orthogonal techniques (e.g., XRD + DFT for structural ambiguities) .
- Ethical compliance : For biological studies, adhere to protocols for human/animal subject research (e.g., IRB approval, informed consent) .
- Data reporting : Include raw spectra, crystallographic CIF files, and statistical analyses in supplementary materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
